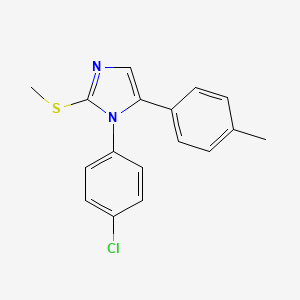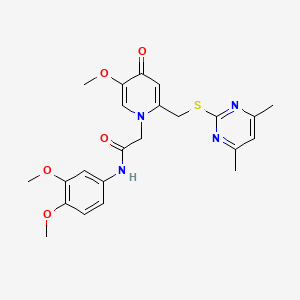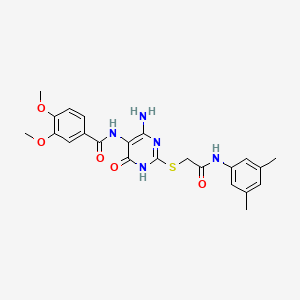![molecular formula C15H14ClNO4S B2875421 4-chloro-3-[(3,4-dimethylphenyl)sulfamoyl]benzoic Acid CAS No. 701252-29-1](/img/structure/B2875421.png)
4-chloro-3-[(3,4-dimethylphenyl)sulfamoyl]benzoic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-3-[(3,4-dimethylphenyl)sulfamoyl]benzoic Acid is an organic compound with the molecular formula C7H6ClNO4S . It’s a versatile chemical compound with numerous applications in scientific research.
Molecular Structure Analysis
The molecular structure of 4-chloro-3-[(3,4-dimethylphenyl)sulfamoyl]benzoic Acid consists of a benzoic acid core, with a chloro group at the 4-position and a sulfamoyl group at the 3-position . The sulfamoyl group is further substituted with a 3,4-dimethylphenyl group .Wissenschaftliche Forschungsanwendungen
Advanced Oxidation Processes
Research on compounds like 4-chloro-3,5-dimethylphenol (PCMX) explores advanced oxidation processes (AOPs) like UV and UV/persulfate processes in water treatment. These studies aim to understand the kinetics, mechanisms, and efficiency of AOPs in degrading antimicrobial compounds detected in municipal wastewater, addressing their persistence and potential toxicity in the aquatic environment. Such research contributes to environmental science by improving water purification technologies and reducing the environmental impact of persistent organic pollutants (Wei Li et al., 2020).
Substituent Effects on Chemical Properties
Investigations into the substituent effects, such as those seen in 3,4-disubstituted benzoic acids, provide insights into the influence of various functional groups on the chemical behavior of benzoic acid derivatives. This research is fundamental in organic chemistry, enhancing the understanding of how different substituents affect acid strength, reactivity, and overall molecular properties. Such knowledge is pivotal for designing new molecules with desired chemical and physical properties for various scientific applications (O. Pytela et al., 1994).
Photoprotection and Sensor Development
Studies on derivatives of benzoic acid and related compounds, such as 4-(N,N-dimethylamino)benzoic acid, have demonstrated applications in photoprotection and sensor development. These compounds show remarkable selectivity and affinity for specific ions, indicating potential use in developing sensors for environmental monitoring, medical diagnostics, and industrial processes. Research in this area contributes to analytical chemistry and sensor technology, facilitating the detection and quantification of specific ions in complex mixtures (X. Hou & K. Kobiro, 2006).
Environmental Remediation
The study of compounds with sulfamoyl and chloro groups has also extended to environmental remediation, particularly in the degradation and transformation of pollutants under various conditions. These studies assess the pathways, kinetics, and efficiency of pollutant degradation, offering valuable insights into designing more effective environmental remediation strategies. Such research is critical in environmental science, aiming to mitigate pollution and enhance the sustainability of ecosystems (Ming Xiao et al., 2013).
Eigenschaften
IUPAC Name |
4-chloro-3-[(3,4-dimethylphenyl)sulfamoyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO4S/c1-9-3-5-12(7-10(9)2)17-22(20,21)14-8-11(15(18)19)4-6-13(14)16/h3-8,17H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEOGVLXHXVOZSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)O)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-3-[(3,4-dimethylphenyl)sulfamoyl]benzoic Acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-2-cyano-3-[1-(3,5-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide](/img/structure/B2875338.png)
![1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-4-(2-fluorophenyl)piperazine](/img/structure/B2875339.png)
![N-(4-(pyridin-2-yl)thiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2875340.png)
![S-(2-chlorophenyl) N-[1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbamothioate](/img/structure/B2875342.png)
![(E)-2-(2-styryl-1H-benzo[d]imidazol-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2875343.png)

![Tert-butyl N-[2-(4-bromotriazol-1-yl)ethyl]carbamate](/img/structure/B2875348.png)
![methyl 6-acetyl-2-(4-(N,N-diallylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2875349.png)
![3-[(4-Bromobenzyl)thio]-6-thien-2-ylpyridazine](/img/structure/B2875350.png)

![3-Pyridin-2-ylmethyl-3H-benzo[d][1,2,3]triazin-4-one](/img/structure/B2875353.png)


![N-[[2-Methyl-4-(trifluoromethyl)furan-3-yl]methyl]prop-2-enamide](/img/structure/B2875359.png)